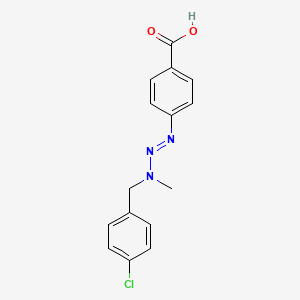
5,5-Dimethyl-1,2,3,4,5,6,7,8b-octahydrobiphenylene-4a,4b-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-1,2,3,4,5,6,7,8b-octahydrobiphenylene-4a,4b-diol: is an organic compound with a complex structure that includes multiple rings and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-1,2,3,4,5,6,7,8b-octahydrobiphenylene-4a,4b-diol typically involves multiple steps, including the formation of the biphenylene core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the biphenylene core through cyclization of appropriate precursors.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl groups in 5,5-Dimethyl-1,2,3,4,5,6,7,8b-octahydrobiphenylene-4a,4b-diol can undergo oxidation to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated, nitrated, or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of novel materials with unique properties.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Medicine:
Antioxidant Properties: Investigation of its potential as an antioxidant agent.
Anti-inflammatory Properties: Research into its ability to reduce inflammation.
Industry:
Polymer Production: Use as a monomer or additive in the production of polymers.
Coatings and Adhesives: Application in the formulation of coatings and adhesives with enhanced properties.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-1,2,3,4,5,6,7,8b-octahydrobiphenylene-4a,4b-diol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups may form hydrogen bonds with active sites, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to fit into binding pockets of target molecules, modulating their activity.
Comparación Con Compuestos Similares
- 4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Comparison:
- Structural Differences: While similar compounds may share some structural features, 5,5-Dimethyl-1,2,3,4,5,6,7,8b-octahydrobiphenylene-4a,4b-diol has a unique arrangement of rings and hydroxyl groups.
- Chemical Properties: The presence of hydroxyl groups in specific positions may confer unique reactivity and interaction with other molecules.
- Applications: The compound’s unique structure may make it more suitable for certain applications, such as enzyme inhibition or material science, compared to similar compounds.
Propiedades
Número CAS |
65490-83-7 |
|---|---|
Fórmula molecular |
C14H22O2 |
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
5,5-dimethyl-2,3,4,6,7,8b-hexahydro-1H-biphenylene-4a,4b-diol |
InChI |
InChI=1S/C14H22O2/c1-12(2)8-5-7-11-10-6-3-4-9-13(10,15)14(11,12)16/h7,10,15-16H,3-6,8-9H2,1-2H3 |
Clave InChI |
SSYLWFRDJHNZEL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC=C2C1(C3(C2CCCC3)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[4-[Bis[2-(2-chloroethylsulfonyl)ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14470810.png)

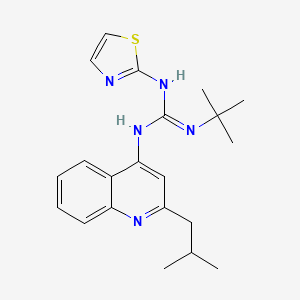
![2-Bromo-1-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B14470833.png)
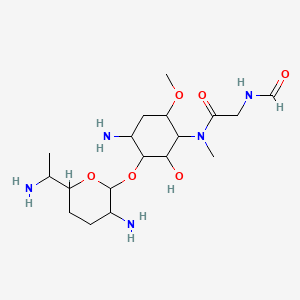
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14470850.png)
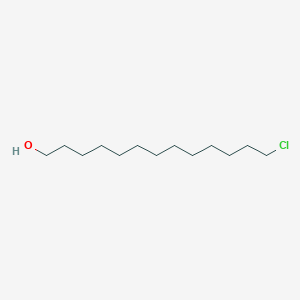

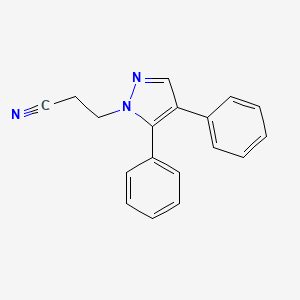

![1-Methyl-4-[(triethoxysilyl)methyl]piperazine](/img/structure/B14470878.png)
